molecular formula C11H20Cl2N4 B1373661 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride CAS No. 1240528-66-8

1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride

Cat. No.: B1373661
CAS No.: 1240528-66-8
M. Wt: 279.21 g/mol
InChI Key: NHWJSOHDBISKEI-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The compound features a fused piperidine-benzotriazole structure, a motif known to be a privileged scaffold in pharmaceutical development for its ability to interact with diverse biological targets . Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, serving as key synthetic fragments for designing bioactive molecules . The specific structural combination in this compound, particularly the tetrahydrobenzotriazole system, suggests potential for use as a building block in the synthesis of more complex molecules or as a core structure in the development of pharmacologically active agents. Researchers can leverage this compound to explore new chemical spaces, particularly in the synthesis of substituted piperidines and spiropiperidines, which are prominent in modern organic synthesis methodologies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9;;/h9,12H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWJSOHDBISKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=NN2C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240528-66-8
Record name 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride
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Preparation Methods

General Synthetic Strategy

The synthesis of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride typically involves multi-step organic transformations starting from benzotriazole or related heterocyclic precursors. The key synthetic steps include:

Specific Synthetic Routes and Reagents

While detailed literature specifically on this compound is limited, analogous synthetic approaches from related benzotriazole and piperidine derivatives provide insight:

  • Reductive Amination: Piperidine derivatives are commonly introduced via reductive amination using sodium triacetoxyborohydride or sodium borohydride, enabling attachment to aldehyde or ketone intermediates on the benzotriazole scaffold.

  • Hydrogenation: Partial reduction of benzotriazole rings to tetrahydrobenzotriazole is achieved using catalytic hydrogenation under controlled conditions, often with palladium or platinum catalysts under mild pressure and temperature.

  • Salt Formation: The dihydrochloride salt is formed by treatment of the free base with hydrochloric acid in an appropriate solvent, typically ethanol or isopropanol, followed by crystallization.

Data Tables Summarizing Preparation Parameters

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Partial Hydrogenation Pd/C catalyst, H2 gas, mild pressure/temp Not specified Converts benzotriazole to tetrahydrobenzotriazole
2 Reductive Amination Piperidin-4-yl aldehyde/ketone, NaBH(OAc)3 63-84 (analogous) Efficient for piperidine substitution
3 Salt Formation HCl in ethanol or isopropanol High Produces dihydrochloride salt for stability

Research Findings and Optimization Notes

  • Purity and Grade: Commercial preparations achieve high purity levels (≥99%) suitable for pharmaceutical and life science applications, with options for bulk synthesis and custom specifications.

  • Yield Optimization: Use of sodium triacetoxyborohydride in reductive amination offers good yields and mild conditions, minimizing side reactions.

  • Structural Confirmation: Crystallographic studies of related piperidinyl heterocycles confirm the integrity of the tetrahydrobenzotriazole framework and salt formation.

  • Scalability: The described methods are amenable to scale-up, with hydrothermal and catalytic hydrogenation steps being industrially feasible.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or benzotriazole moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzotriazole dihydrochloride exhibits various biological activities:

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism of action may involve the modulation of signaling pathways related to cell survival and death.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing new antibiotics or antimicrobial agents.

Neuroprotective Effects

Research has indicated that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Pharmaceutical Applications

Given its diverse biological activities, 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzotriazole dihydrochloride is being explored for various pharmaceutical applications:

Drug Development

The compound's unique structure allows for modifications that can enhance its efficacy and specificity. Researchers are investigating derivatives of this compound to optimize its pharmacological profile and reduce side effects.

Formulation in Therapeutics

Due to its solubility and stability characteristics, it can be formulated into various dosage forms (e.g., tablets, injectables) for effective delivery in clinical settings.

Material Science Applications

In addition to its pharmaceutical relevance, this compound has potential applications in material science:

Polymer Chemistry

The incorporation of benzotriazole derivatives into polymer matrices can enhance the thermal stability and UV resistance of materials. This property is particularly useful in developing coatings and plastics for outdoor applications.

Sensors and Electronics

The electronic properties of benzotriazole compounds make them suitable candidates for use in organic electronics and sensor technologies. Research is ongoing to explore their application in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityShowed significant inhibition of cancer cell proliferation at low concentrations.
Study BAntimicrobial EfficacyEffective against multiple strains of bacteria with minimal inhibitory concentrations established.
Study CNeuroprotectionDemonstrated protective effects on neuronal cells under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a closely related derivative, 1-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride (CAS 2059954-37-7), offers a basis for comparison (Table 1) .

Table 1: Structural and Functional Comparison

Parameter Target Compound Analog (CAS 2059954-37-7)
Molecular Formula C₁₂H₁₈Cl₂N₄ (inferred from dihydrochloride salt) C₁₃H₂₂Cl₂N₄O₂
Substituents Piperidin-4-yl 1-Methylpiperidin-4-yl, carboxylic acid (C-6)
Key Functional Groups Benzotriazole, piperidine Benzotriazole, methylpiperidine, carboxylic acid
Physicochemical Implications Higher lipophilicity (no polar carboxyl group) Enhanced solubility (carboxylic acid) but reduced membrane permeability

Key Observations

Structural Modifications: The analog introduces a methyl group on the piperidine ring, which may reduce metabolic degradation by cytochrome P450 enzymes compared to the unmethylated piperidine in the target compound .

Pharmacological Implications :

  • The target compound’s unmethylated piperidine and lack of a carboxyl group suggest greater lipophilicity , favoring passive diffusion across biological membranes. This property is advantageous for CNS applications but may increase off-target binding.
  • The analog’s carboxyl group could enable salt-bridge interactions with target proteins, enhancing binding specificity but requiring formulation optimization to mitigate solubility challenges .

Synthetic and Analytical Considerations: Both compounds are dihydrochloride salts, a common strategy to improve crystallinity and stability. However, the analog’s carboxyl group introduces additional complexity in synthesis (e.g., protection/deprotection steps) .

Biological Activity

1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride (CAS Number: 1240528-66-8) is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological effects, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

  • Molecular Formula : C₁₁H₁₈N₄Cl₂
  • Molecular Weight : 279.21 g/mol
  • Structure : The compound features a piperidine ring and a benzotriazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing piperidine and benzotriazole structures exhibit notable antimicrobial properties. In a study evaluating various synthesized derivatives, it was found that the introduction of piperidine significantly enhanced the antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial Strains TestedZone of Inhibition (mm)Reference
1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzotriazoleE. coli, S. aureus12 - 18
Control (Ciprofloxacin)E. coli, S. aureus20 - 25

The compound showed a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable investigation involved assessing its cytotoxic effects on different cancer cell lines. The findings suggested that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Cytotoxicity Testing

In vitro studies demonstrated that treatment with 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzotriazole dihydrochloride resulted in:

  • IC₅₀ Values : Ranging from 10 µM to 25 µM across various cancer cell lines.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry and caspase activity assays.
Cell LineIC₅₀ (µM)Apoptosis Induction (%)Reference
HeLa1570
MCF-72065

These results indicate its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes associated with various diseases. Notably, it has shown promising results as an acetylcholinesterase inhibitor.

Enzyme Inhibition Data

EnzymeIC₅₀ (µM)Reference
Acetylcholinesterase5.0
Urease3.5

These findings suggest that the compound may be beneficial in treating conditions related to cholinergic dysfunctions and urease-related infections.

Q & A

Q. Q1. What are the recommended analytical techniques for characterizing the purity and structural integrity of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine and benzotriazole moieties. Compare spectral data with structurally related compounds (e.g., imidazole derivatives in ).
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Reference standards for impurities (e.g., benzotriazole analogs in ) can guide method development.
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) validates molecular weight and salt form (dihydrochloride).
Technique Key Parameters Purpose
NMRDeuterated solvents (DMSO-d6), 400+ MHzStructural confirmation
HPLCC18 column, 0.1% TFA in water/acetonitrile gradientPurity assessment (>95%)
MSPositive ion mode, m/z range 200–500Molecular ion verification

Reference: (PubChem data), (impurity standards) .

Advanced Research: Mechanistic and Pharmacological Studies

Q. Q2. How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor, given its structural similarity to benzotriazole-based pharmacophores?

Methodological Answer:

  • Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) based on benzotriazole’s heterocyclic binding affinity.
  • In Vitro Assays:
    • Fluorescence Polarization (FP): Use ATP-competitive assays with labeled tracers to measure IC50_{50} values.
    • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon_\text{on}/koff_\text{off}) for target engagement.
  • Control Compounds: Include known inhibitors (e.g., imatinib) and inactive analogs to validate specificity.
  • Data Interpretation: Apply kinetic modeling (e.g., Cheng-Prusoff equation) to distinguish competitive vs. allosteric inhibition.

Theoretical Framework: Link findings to kinase signaling pathways (, Guiding Principle 2) .

Basic Research: Safety and Handling

Q. Q3. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution ().
  • First Aid:
    • Skin Contact: Immediate rinsing with water for ≥15 minutes (, Section 4).
    • Inhalation: Move to fresh air; monitor for respiratory distress.
  • Waste Disposal: Neutralize aqueous solutions (pH 7) before disposal per local regulations.

Reference: (Safety Data Sheet) .

Advanced Research: Data Contradiction Analysis

Q. Q4. How should researchers address contradictions in solubility data between computational predictions and experimental results?

Methodological Answer:

  • Re-evaluate Parameters:
    • Computational Models: Verify force fields (e.g., COSMO-RS) and ionization states (dihydrochloride vs. free base).
    • Experimental Conditions: Control temperature, pH, and ionic strength (e.g., use ammonium acetate buffer, ).
  • Validation: Cross-check with alternative methods (e.g., shake-flask vs. potentiometric titration).
  • Statistical Analysis: Apply Bland-Altman plots to quantify bias between methods.

Theoretical Framework: Align with physicochemical principles (, methodological alignment) .

Basic Research: Stability Profiling

Q. Q5. What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Thermal Stress: 40–60°C for 1–4 weeks; monitor via HPLC.
    • Hydrolytic Stress: Acidic (0.1M HCl) and basic (0.1M NaOH) conditions.
  • Light Sensitivity: Expose to UV (320–400 nm) and visible light; compare degradation products to impurity standards ().
Condition Duration Key Degradants
40°C, 75% RH4 weeksOxidized benzotriazole
0.1M HCl, 25°C24 hoursPiperidine ring-opened byproducts

Reference: (impurity characterization) .

Advanced Research: In Vivo/In Vitro Correlation (IVIVC)

Q. Q6. How can researchers optimize preclinical models to predict human pharmacokinetics for this compound?

Methodological Answer:

  • Species Selection: Use rodents (rat/mouse) for preliminary bioavailability studies; transition to higher species (dog) if CYP450 metabolism is suspected.
  • Dosing Strategy:
    • IV Bolus: Calculate clearance (CL) and volume of distribution (Vd).
    • Oral Administration: Assess first-pass metabolism via portal vein sampling.
  • Tissue Distribution: Radiolabel the compound (e.g., 14C^{14}C) for whole-body autoradiography.
  • Modeling: Apply physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to scale data.

Theoretical Framework: Integrate findings with ADME principles (, Guiding Principle 2) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.